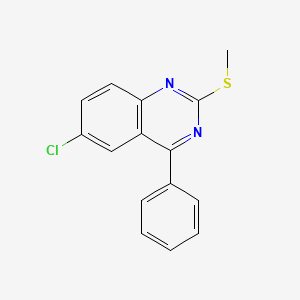

6-chloro-2-(methylthio)-4-phenylquinazoline

Description

Properties

IUPAC Name |

6-chloro-2-methylsulfanyl-4-phenylquinazoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2S/c1-19-15-17-13-8-7-11(16)9-12(13)14(18-15)10-5-3-2-4-6-10/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEGWBQYKJLMVCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-2-(methylthio)-4-phenylquinazoline typically involves the following steps:

Starting Materials: The synthesis begins with the appropriate aniline derivative, which is then subjected to a series of reactions to introduce the chlorine, methylthio, and phenyl groups.

Cyclization: The key step in the synthesis is the cyclization reaction, which forms the quinazoline ring. This is usually achieved through a condensation reaction involving an amide or imine intermediate.

Methylthio Group Introduction: The methylthio group is typically introduced using methylthiolating agents like methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

6-chloro-2-(methylthio)-4-phenylquinazoline can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to remove the chlorine atom or to modify the quinazoline ring.

Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles like amines, thiols, in the presence of a base.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Dechlorinated quinazoline derivatives.

Substitution: Amino or thio-substituted quinazoline derivatives.

Scientific Research Applications

Pharmaceutical Applications

Synthesis of Therapeutic Agents

6-Chloro-2-(methylthio)-4-phenylquinazoline serves as a crucial building block in the synthesis of more complex pharmaceutical compounds. It has been utilized in the development of derivatives with enhanced biological activities, particularly in the treatment of various diseases including cancer and infectious diseases.

Case Study: Anticancer Activity

Research has indicated that derivatives of this compound exhibit promising anticancer properties. For instance, certain analogs have demonstrated significant inhibition of cancer cell proliferation through mechanisms involving enzyme inhibition and receptor interaction.

Antimicrobial Properties

The compound has been investigated for its antimicrobial effects, showing efficacy against several bacterial strains. Studies suggest that it can inhibit bacterial growth by disrupting essential biological processes within microbial cells.

Antileishmanial Activity

A series of studies have explored the antileishmanial properties of quinazoline derivatives, including this compound. These compounds have shown effectiveness against Leishmania donovani, with some derivatives achieving EC50 values in the low micromolar range, indicating potential for therapeutic use in treating leishmaniasis .

Industrial Applications

Development of New Materials

In addition to its pharmaceutical uses, this compound is also being explored for applications in material science. Its unique chemical properties make it suitable for the development of materials with specific characteristics such as enhanced stability and reactivity.

Summary of Findings

The following table summarizes key findings related to the applications of this compound:

| Application Area | Key Findings |

|---|---|

| Pharmaceutical | Serves as a precursor for anticancer and antimicrobial agents; potential therapeutic applications. |

| Biological Activity | Demonstrates antimicrobial and antileishmanial properties; effective against cancer cell lines. |

| Mechanism of Action | Inhibits enzyme activity by binding to active sites; disrupts essential biological processes. |

| Industrial | Useful in developing materials with enhanced stability and reactivity. |

Mechanism of Action

The mechanism of action of 6-chloro-2-(methylthio)-4-phenylquinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets depend on the specific biological context and the modifications made to the compound.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key physical and structural properties of 6-chloro-2-(methylthio)-4-phenylquinazoline with related quinazoline derivatives:

Key Observations:

- Electron Effects: The methylthio group (-SCH₃) in the target compound is less electron-withdrawing than the 4-chlorophenyl group in 4c but more lipophilic than methoxy (-OMe) in 4d. This balance may optimize both membrane permeability and target interactions .

- Melting Points: Derivatives with bulky substituents (e.g., phenylethynyl in 4c and 4d) exhibit higher melting points due to increased molecular rigidity .

Biological Activity

6-Chloro-2-(methylthio)-4-phenylquinazoline is a compound belonging to the quinazoline family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and other therapeutic potentials based on recent research findings.

Chemical Structure

The compound can be represented structurally as follows:

Anticancer Activity

Quinazoline derivatives have been extensively studied for their anticancer properties. The specific compound, this compound, has shown promising results in various studies:

- Mechanism of Action : It is believed to inhibit key signaling pathways involved in cancer cell proliferation. For instance, structural modifications in quinazolines enhance their affinity for tyrosine kinase receptors, which are crucial in cancer signaling pathways .

- In Vitro Studies : In studies involving human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), quinazoline derivatives exhibited significant cytotoxicity. The IC50 values for some derivatives were reported as low as 0.096 μM, indicating potent activity against these cell lines .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | MCF-7 | TBD |

| Other Quinazolines | A549 | 0.096 |

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of quinazolines:

- Antifungal and Antibacterial Properties : Compounds similar to this compound have shown effectiveness against various strains of fungi and bacteria. For example, quinazolines have demonstrated inhibition against Candida albicans and Staphylococcus aureus, with inhibition zones exceeding those of standard antibiotics like ampicillin .

| Microorganism | Inhibition Zone (mm) | Reference Compound |

|---|---|---|

| Candida albicans | 11 | Ampicillin |

| Staphylococcus aureus | 12 | Ampicillin |

Other Therapeutic Activities

Beyond anticancer and antimicrobial effects, quinazolines exhibit a range of other biological activities:

- Antidiabetic Activity : Some studies indicate that quinazoline derivatives can inhibit enzymes such as alpha-amylase and alpha-glucosidase, which are critical in carbohydrate metabolism .

- Anti-inflammatory Effects : Quinazolines have been reported to possess anti-inflammatory properties, potentially useful in treating conditions characterized by inflammation .

Case Studies

- In Vivo Efficacy : A study evaluated the efficacy of a related quinazoline derivative in a murine model of visceral leishmaniasis, showing a reduction in liver parasitemia by 37% when administered at a specific dose .

- Molecular Docking Studies : Molecular docking analyses have been conducted to predict the binding affinity of this compound to various targets involved in cancer progression. These studies revealed that the compound binds effectively to key proteins involved in tumor growth and metastasis .

Q & A

Q. What are the optimal synthetic routes for 6-chloro-2-(methylthio)-4-phenylquinazoline, and how do reaction conditions affect yield?

Methodological Answer: The compound is typically synthesized via cyclization of substituted pyrimidine precursors. For example:

- Route A (Vilsmeier Reaction): Reacting 6-chloro-2-(methylthio)pyrimidin-4-amine with Vilsmeier reagent (POCl₃/DMF) at 50°C for 1.5 hours yields 61% product. NMR and MS confirm purity .

- Route B (Thiomethylation): Substituting chloro groups with methylthio groups using NaSMe in DMF under reflux (reported in related quinazolines) may require optimization to avoid over-substitution .

Key Variables:

- Temperature control (50–100°C) minimizes side reactions like oxidation of the methylthio group.

- Solvent choice (DMF vs. THF) impacts reaction kinetics and byproduct formation .

Q. How can structural elucidation be performed for this compound using spectroscopic and crystallographic methods?

Methodological Answer:

- NMR Analysis: ¹H and ¹³C NMR (DMSO-d₆) reveal characteristic peaks: δ 2.46 ppm (SCH₃), δ 6.52 ppm (C5-H quinazoline), and δ 8.66 ppm (CH) .

- X-ray Crystallography: Use OLEX2 software for structure refinement. A typical protocol involves data collection at 100 K, with R-factor < 0.05 and bond-length accuracy ±0.002 Å .

- Mass Spectrometry: HR-MS (70 eV) confirms molecular ion [M⁺] at m/z 230.0393 (calc. 230.0390) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of quinazoline derivatives?

Methodological Answer:

- Comparative Assays: Standardize in vitro antimicrobial testing (e.g., MIC against Gram-positive/negative bacteria) using reference strains like E. coli ATCC 25922. Discrepancies may arise from assay conditions (e.g., broth microdilution vs. agar diffusion) .

- Structure-Activity Relationships (SAR): Compare substituent effects. For example, 2-(chloromethyl) analogs show higher activity than methylthio derivatives due to enhanced electrophilicity .

Example Data:

| Derivative | MIC (μg/mL) S. aureus | MIC (μg/mL) E. coli |

|---|---|---|

| 6-Chloro-2-(methylthio) | 32 | >64 |

| 6-Chloro-2-(chloromethyl) | 8 | 32 |

| Source: Adapted from antimicrobial studies in . |

Q. What strategies mitigate impurity formation during large-scale synthesis?

Methodological Answer:

- Impurity Profiling: Monitor by HPLC (C18 column, acetonitrile/water gradient). Common impurities include 3-oxide derivatives (e.g., 6-chloro-2-(chloromethyl)-4-phenylquinazoline 3-oxide) .

- Process Optimization:

- Use anhydrous conditions to prevent hydrolysis of the methylthio group.

- Add antioxidants (e.g., BHT) to suppress sulfur oxidation .

Q. How can computational modeling predict the compound’s interaction with biological targets?

Methodological Answer:

- Docking Studies: Use AutoDock Vina to model binding to kinase targets (e.g., EGFR). The methylthio group’s hydrophobicity enhances affinity for ATP-binding pockets .

- MD Simulations: Run 100 ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD (<2 Å indicates stable binding) .

Q. What advanced techniques characterize polymorphic forms or hydrate/solvate variations?

Methodological Answer:

- PXRD: Compare experimental diffractograms (e.g., 2θ = 10–40°) with simulated patterns from single-crystal data .

- Thermogravimetric Analysis (TGA): Detect hydrate loss (weight loss ~100–150°C) or solvent retention .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.